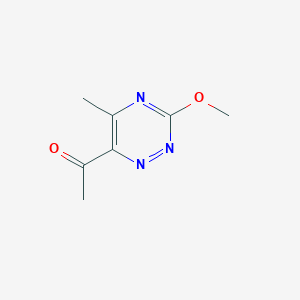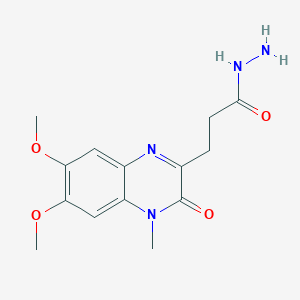
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is also known as DMQP and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of DMQP is not fully understood. However, studies suggest that DMQP may exert its effects by modulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. DMQP has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical And Physiological Effects
DMQP has been found to have various biochemical and physiological effects. In vitro studies have shown that DMQP can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various cell types. DMQP has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9. In vivo studies have shown that DMQP can reduce tumor growth in mice and improve cognitive function in rats.
Advantages And Limitations For Lab Experiments
One advantage of using DMQP in lab experiments is its potential as a multifunctional compound. DMQP has been found to have anticancer, neuroprotective, and anti-inflammatory properties, making it a useful tool for studying various diseases and conditions. However, one limitation of using DMQP in lab experiments is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for DMQP research. One area of interest is the development of DMQP analogs with improved solubility and bioavailability. Another area of interest is the study of DMQP in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of DMQP and its potential in treating various diseases and conditions.
Synthesis Methods
DMQP has been synthesized using different methods, including the condensation of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-carboxylic acid with propanoyl hydrazide, and the condensation of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-carboxylic acid with propanoyl hydrazide followed by reduction with NaBH4. Both methods have been reported to yield DMQP with high purity.
Scientific Research Applications
DMQP has been found to have potential in various research applications, including as an anticancer agent, a neuroprotective agent, and an anti-inflammatory agent. In vitro studies have shown that DMQP can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various cell types. DMQP has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
131426-29-4 |
|---|---|
Product Name |
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide |
Molecular Formula |
C14H18N4O4 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanehydrazide |
InChI |
InChI=1S/C14H18N4O4/c1-18-10-7-12(22-3)11(21-2)6-9(10)16-8(14(18)20)4-5-13(19)17-15/h6-7H,4-5,15H2,1-3H3,(H,17,19) |
InChI Key |
FRKCSSCVWLUYQH-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)NN)OC)OC |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)NN)OC)OC |
Other CAS RN |
131426-29-4 |
synonyms |
6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide 6,7-DMeO-MQPCH DMEQ-hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





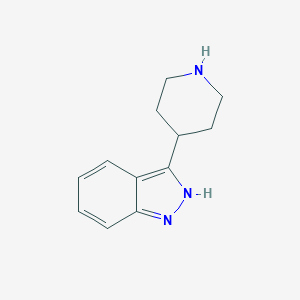
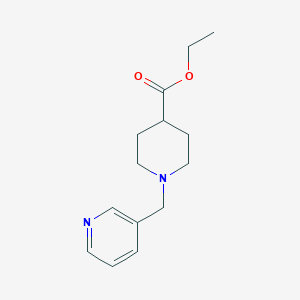


![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
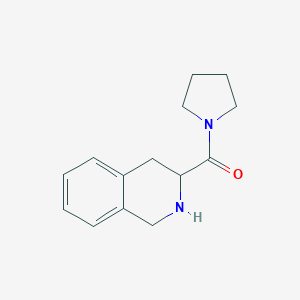

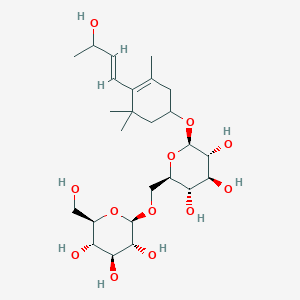
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)


